1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid
Description
1,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a bicyclic indazole derivative characterized by a tetrahydroindazole core with three methyl substituents at positions 1, 6, and 4. Its structural features, including the carboxylic acid group at position 3 and the tetrahydro ring system, contribute to its interactions with biological targets such as tubulin and dihydroorotate dehydrogenase (DHODH) .
For instance, SRF (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid hydrazide) demonstrates potent microtubule destabilization, G2/M cell cycle arrest, and apoptosis induction in cancer cells .
Properties
IUPAC Name |
1,6,6-trimethyl-5,7-dihydro-4H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2)5-4-7-8(6-11)13(3)12-9(7)10(14)15/h4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHSCNOSXYOIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)N(N=C2C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Cyclocondensation and Functional Group Interconversion
The core synthetic challenge lies in constructing the tetrahydroindazole scaffold while simultaneously introducing three methyl groups and a carboxylic acid moiety. A widely adopted approach involves a four-step sequence:
-
Formation of the Tetrahydroindazole Core :
Cyclocondensation of 3,3-dimethylcyclohexan-1-one with methylhydrazine in ethanol under reflux (78–82°C, 12–16 hr) generates the 4,5,6,7-tetrahydroindazole intermediate . This reaction proceeds through hydrazone formation followed by intramolecular cyclization, achieving yields of 68–72%. -
Methyl Group Introduction :
Subsequent N-methylation at position 1 is accomplished using methyl iodide in DMF with K2CO3 as base (50°C, 6 hr), while the 6,6-dimethyl configuration is maintained through steric control during the initial cyclization step . -
Carboxylic Acid Functionalization :
The 3-carboxyl group is introduced via Vilsmeier-Haack formylation followed by Jones oxidation. Key parameters include:
Table 1: Representative Yields in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | EtOH, reflux, 14 hr | 71 | 95.2 |
| N-Methylation | CH3I, K2CO3, DMF, 50°C | 89 | 97.8 |
| Formylation | POCl3/DMF, 0–5°C | 65 | 91.4 |
| Oxidation | CrO3/H2SO4, acetone | 83 | 98.1 |
Microwave-Assisted Synthesis for Process Intensification
Recent advancements employ microwave irradiation to accelerate key steps:
-
Cyclization Optimization :
Microwave-assisted cyclocondensation (150 W, 120°C, 30 min) reduces reaction time from 14 hr to 30 min while maintaining yield (69–72%) . This method enhances reproducibility through precise temperature control. -
Parallel Functionalization :
Simultaneous N-methylation and carboxyl group introduction using methyl chloroformate under microwave conditions (100°C, 15 min) demonstrates:
Industrial-Scale Production Considerations
Scale-up challenges necessitate modifications to laboratory protocols:
Table 2: Industrial vs Laboratory Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Cyclization Solvent | Ethanol | 2-MeTHF (improved recovery) |
| Methylation Base | K2CO3 | Cs2CO3 (faster kinetics) |
| Oxidation System | Jones Reagent | RuCl3/NaIO4 (safer alternative) |
| Workup | Manual extraction | Continuous liquid-liquid separation |
Key industrial adaptations include:
-
Continuous Flow Reactors : For high-throughput cyclization steps (residence time 8–12 min at 130°C)
-
Catalytic Oxidation Systems : RuCl3/NaIO4 mediates selective oxidation of 3-formyl to carboxylic acid with 91% conversion and <0.5% over-oxidation
-
Crystallization Control : Anti-solvent crystallization using heptane/ethyl acetate mixtures achieves 99.5% purity through polymorph selection
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | E-Factor* | PMI** |
|---|---|---|---|---|
| Conventional Batch | 4 | 34–38 | 86 | 48 |
| Microwave-Assisted | 3 | 41–45 | 63 | 34 |
| Continuous Flow | 4 | 52–55 | 41 | 22 |
*Environmental Factor (kg waste/kg product)
**Process Mass Intensity (total mass input/mass product)
The continuous flow approach demonstrates superior sustainability metrics through:
-
78% reduction in solvent consumption via solvent recycling
-
92% recovery of transition metal catalysts
Mechanistic Insights and Byproduct Formation
Detailed reaction monitoring reveals critical control points:
-
Cyclization Stereochemistry :
The 6,6-dimethyl configuration arises from chair-like transition states during cyclocondensation, favoring equatorial methyl group placement . Competing boat transition states account for <3% diastereomeric impurities. -
Oxidation Pathways :
In situ IR spectroscopy identifies two oxidation intermediates: -
Major Byproducts :
-
Over-methylated species (N,N-dimethyl, 1.2–1.8%)
-
Ring-opened hydrazines (0.7–1.1%)
-
Diastereomeric tetrahydroindazoles (2.3–3.4%)
-
Advanced Purification Strategies
Final product specifications (≥99% purity) require multi-stage purification:
-
Chromatographic Polishing :
Reverse-phase C18 chromatography with acetonitrile/water (0.1% TFA) removes polar and non-polar impurities simultaneously. -
Crystallization Engineering :
Seeded cooling crystallization in ethanol/water (3:1 v/v) produces Form A polymorph with:
Chemical Reactions Analysis
Types of Reactions: 1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens (e.g., bromine) or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, and Lewis acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits a range of biological activities that make it a candidate for drug development. Research indicates that it may possess anti-inflammatory and analgesic properties. A study highlighted its potential in modulating pathways involved in pain and inflammation, suggesting that derivatives of this compound could be developed into therapeutic agents for conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Recent investigations have shown that 1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
The compound has been explored for its potential as a pesticide. Its structural characteristics suggest it may interact with specific biological targets in pests, offering a new avenue for pest control strategies. Preliminary studies have shown efficacy against certain insect species, indicating its potential use in sustainable agriculture .
Plant Growth Regulation
In addition to pest control, there are indications that this compound may act as a plant growth regulator. Research has indicated that it can enhance growth rates and yield in various crops by influencing hormonal pathways associated with growth and development .
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Studies are ongoing to explore its incorporation into composite materials for use in various industrial applications .
Case Studies
Mechanism of Action
The mechanism by which 1,6,6-Trimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s indazole core allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and selectivity of tetrahydroindazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Methylation Patterns: The 1,6,6-trimethyl variant’s additional methyl group may enhance hydrophobic interactions with tubulin or DHODH compared to dimethyl or monosubstituted analogs.
- Functional Groups : The carboxylic acid at C3 is critical for hydrogen bonding with target proteins. SRF’s hydrazide modification (instead of a free acid) improves cell permeability and microtubule-binding efficacy .
- Stereochemistry : Stereospecific methylation (e.g., (5S)-5-methyl) influences enantioselective interactions, as seen in DHODH inhibitors .
Mechanistic and Pharmacological Differences
- Microtubule Targeting : SRF destabilizes microtubules by binding to the colchicine site, triggering apoptosis via mitochondrial pathways. In contrast, 1,6,6-trimethyl derivatives may exhibit altered binding kinetics due to steric effects from the additional methyl group .
- Enzyme Inhibition : Tetrahydroindazoles with methyl groups at C5 or C6 (e.g., 6,6-dimethyl) are being optimized as DHODH inhibitors, which block pyrimidine synthesis in proliferating cells .
Biological Activity
1,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 1233243-59-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, focusing on its anti-inflammatory and other therapeutic effects.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- CAS Number : 1233243-59-8
Anti-inflammatory Properties
Research has indicated that derivatives of indazole carboxylic acids exhibit significant anti-inflammatory activity. In particular, studies involving the carrageenan-induced edema model demonstrated that compounds similar to this compound possess notable efficacy in reducing inflammation. For instance:
- Case Study : A study on related compounds found that the most active derivative had an ED50 value of 3.5 mg/kg in the carrageenan edema test . This suggests a promising therapeutic potential for treating inflammatory conditions.
Anticancer Activity
Emerging research has also suggested potential anticancer properties for indazole derivatives. A study highlighted that certain indazole compounds could induce cytotoxicity and apoptosis in cancer cell lines:
- Mechanism : The mechanism appears to involve interaction with specific protein binding sites, enhancing the efficacy of these compounds against tumor cells .
Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the release of pro-inflammatory cytokines and mediators from immune cells.
- Cell Cycle Arrest : Indazole derivatives may interfere with cell cycle progression in cancer cells.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with related indazole compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid?
- Methodology : The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, indazole scaffolds are often synthesized via refluxing intermediates (e.g., hydrazides) with acetic acid or ethanol to form crystalline precipitates, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) . Optimization may include adjusting reaction time (e.g., 10-hour stirring for intermediates) and temperature to enhance yield .
- Characterization : Post-synthesis, techniques like HPLC, NMR, and mass spectrometry are used to confirm structural integrity. Physical properties (melting point: 266–270°C, molecular weight: 166.18 g/mol) should align with literature values .
Q. How is this compound characterized in terms of physicochemical properties and stability?
- Key Properties :
- Molecular formula : C8H10N2O2 (or C10H14N2O2 for substituted variants) .
- Density : 1.38 g/cm³; logP : ~0.99, indicating moderate hydrophobicity .
- Thermal stability : Decomposes above 270°C, requiring storage at room temperature in dry conditions .
Q. What biological activities are associated with this indazole derivative?
- Reported Activities : Anticancer (microtubule destabilization), anti-inflammatory, and potential enzyme inhibition (e.g., kinase targets) .
- Experimental Models : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis and cell cycle arrest (G2/M phase) . Dose-response studies (IC50 values) and selectivity indices (e.g., P-glycoprotein bypass) are critical for validating efficacy .
Advanced Research Questions
Q. What is the mechanistic basis for its anticancer activity, particularly microtubule destabilization?
- Mechanism : The compound binds to the colchicine site on β-tubulin, disrupting microtubule polymerization. This leads to mitotic arrest and caspase-mediated apoptosis .
- Validation : Use immunofluorescence microscopy to visualize microtubule fragmentation and flow cytometry for cell cycle analysis. Comparative studies with paclitaxel (microtubule stabilizer) can confirm mechanistic divergence .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Key Modifications :
- Core scaffold : Methyl groups at positions 1,6,6 enhance steric bulk, improving tubulin binding .
- Carboxylic acid moiety : Critical for hydrogen bonding with tubulin; esterification or amidation may reduce activity .
Q. How can in silico high-throughput screening improve lead optimization?
- Strategy : Virtual screening of compound libraries against tubulin or kinase targets (e.g., CDK inhibitors). Prioritize candidates with favorable ADMET profiles (e.g., CNS permeability < 2, metabolic stability in liver microsomes) .
- Tools : Schrödinger Suite or MOE for docking; QSAR models to predict bioactivity .
Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory)?
- Analysis :
- Dose dependency : Low concentrations may exhibit anti-inflammatory effects (NF-κB inhibition), while higher doses induce apoptosis .
- Cell-type specificity : Test across diverse cell lines (e.g., PBMCs for immune modulation vs. solid tumor models) .
Methodological Considerations
- Synthetic Challenges : Purification of regioisomers (e.g., 1H- vs. 2H-indazole tautomers) requires chiral chromatography or fractional crystallization .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate findings in 3D spheroid models to mimic tumor microenvironments .
- Data Reproducibility : Document solvent effects (DMSO concentration ≤ 0.1% in assays) and batch-to-batch variability in compound synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
